CRAC intermediate 2

Beschreibung

Eigenschaften

IUPAC Name |

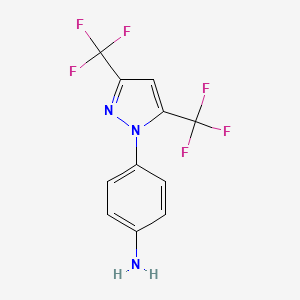

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXBUERZFCPKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372386 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

123066-64-8 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sentinel of Cellular Calcium: An In-depth Technical Guide to the Role of STIM2 in CRAC Channel Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stromal Interaction Molecule 2 (STIM2) is a crucial, yet often understated, regulator of intracellular calcium (Ca²⁺) homeostasis. As a resident protein of the endoplasmic reticulum (ER), STIM2 functions as a precise sensor of luminal Ca²⁺ levels, playing a pivotal role in the activation of Calcium Release-Activated Ca²⁺ (CRAC) channels, primarily composed of Orai proteins. Unlike its more robust counterpart, STIM1, which mediates large Ca²⁺ influxes upon significant store depletion, STIM2 is attuned to subtle fluctuations in ER Ca²⁺, positioning it as a key guardian of basal cytosolic and ER Ca²⁺ concentrations.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted role of STIM2 in CRAC channel activation, detailing its distinct activation kinetics, its interplay with STIM1, and its differential regulation of various ion channels. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a thorough resource for researchers in the field.

The Dual Nature of STIM2 in Calcium Signaling

STIM2 exhibits a bimodal function in regulating CRAC channels, acting as both a primary sensor for maintaining basal Ca²⁺ levels and as a modulator of receptor-activated store-operated Ca²⁺ entry (SOCE).

Guardian of Basal Calcium Homeostasis

A primary role of STIM2 is to function as a feedback regulator that stabilizes basal cytosolic and ER Ca²⁺ concentrations.[1][2][3] It is exquisitely sensitive to minor depletions in ER Ca²⁺, activating Ca²⁺ influx through Orai1 channels to replenish these subtle losses and maintain a steady state.[1] This function is critical for preventing ER stress and ensuring the fidelity of Ca²⁺-dependent signaling pathways under resting conditions. Knockdown of STIM2 has been shown to lower both basal cytosolic and ER Ca²⁺ levels, underscoring its role as a positive regulator of basal Ca²⁺ influx.[1]

Modulator of Store-Operated Calcium Entry (SOCE)

While STIM1 is the primary driver of SOCE in response to strong receptor stimulation that leads to profound ER Ca²⁺ store depletion, STIM2 plays a more nuanced role. It is activated by milder store depletion, often preceding the activation of STIM1.[1] This graded response, with STIM2 acting at lower thresholds of store depletion, allows for a fine-tuning of the cellular Ca²⁺ signal in response to varying agonist concentrations. Furthermore, STIM2 can interact with STIM1, forming hetero-oligomers that influence the overall SOCE response.[1][4][5] In some cellular contexts, STIM2 is essential for the efficient translocation of STIM1 to ER-plasma membrane (PM) junctions and its subsequent interaction with Orai1, highlighting a crucial interplay between the two homologs.[4][5][6]

Quantitative Insights into STIM2 Function

The distinct roles of STIM1 and STIM2 are underpinned by fundamental differences in their biochemical and biophysical properties.

Table 1: Comparative Properties of STIM1 and STIM2

| Parameter | STIM1 | STIM2 | References |

| Ca²⁺ Binding Affinity (Kd) | ~200-250 µM | ~400-500 µM | [7][8] |

| ER Ca²⁺ Concentration for Activation | Lower (~200 µM) | Higher (~400 µM) | [6][8] |

| Activation/Translocation Kinetics | Slower upon mild depletion, rapid upon strong depletion | Faster upon mild depletion | [1][9] |

| Oligomerization Kinetics | Faster | ~70-fold slower rate of aggregation upon Ca²⁺ withdrawal | [9] |

Table 2: Differential Channel Regulation by STIM1 and STIM2

| Channel | Regulation by STIM1 | Regulation by STIM2 | References |

| Orai1 (CRAC) | Strong activator, large ICRAC | Weak activator, smaller ICRAC | [10][11] |

| Imin (non-CRAC) | Blocks store-operated activation | Necessary for store-operated activation | [12][13] |

| TRPC1 | Activates | Can activate (slower kinetics) | [12][13][14] |

| TRPC3 | Activates | No effect | [12][13][15][16] |

Table 3: STIM2-Mediated CRAC Current Densities

| Cell Type | Condition | Current Density (pA/pF) | References |

| HEK293 | STIM2 overexpression (InsP₃ stimulation) | ~ -0.2 pA/pF | [10] |

| HEK-Orai1 | STIM2 overexpression (constitutive) | ~ -8 pA/pF | [17] |

| HEK-Orai1 | STIM2 overexpression (2-APB induced) | up to -100 pA/pF | [17] |

Signaling Pathways Involving STIM2

The activation of CRAC channels by STIM2 is a dynamic process involving conformational changes, protein-protein interactions, and translocation to specialized membrane microdomains.

STIM2 Activation and Orai1 Gating

Upon a slight decrease in ER luminal Ca²⁺, the EF-hand domain of STIM2 undergoes a conformational change, leading to its oligomerization and translocation to ER-PM junctions. Here, it interacts with and activates Orai1 channels, allowing for the influx of extracellular Ca²⁺.

Interplay between STIM1 and STIM2

STIM1 and STIM2 can cooperate to regulate SOCE, particularly in response to graded agonist stimulation. At low agonist concentrations, STIM2 is preferentially activated and can facilitate the recruitment of STIM1 to ER-PM junctions, thereby sensitizing the SOCE response.

Experimental Protocols

siRNA-Mediated Knockdown of STIM2 in HEK293 Cells

This protocol describes the transient knockdown of STIM2 expression using small interfering RNA (siRNA) in Human Embryonic Kidney (HEK293) cells.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

STIM2-specific siRNA and non-targeting control siRNA

-

Lipofectamine 2000 or similar transfection reagent

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed 2 x 10⁵ HEK293 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Incubate at 37°C in a CO₂ incubator until cells reach 60-80% confluency.[18]

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 20-80 pmols of STIM2 siRNA or control siRNA into 100 µl of Opti-MEM.[18]

-

In a separate tube, dilute 2-8 µl of Lipofectamine 2000 into 100 µl of Opti-MEM and incubate for 5 minutes at room temperature.[18]

-

Combine the diluted siRNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.[19]

-

-

Transfection:

-

Aspirate the growth medium from the cells and wash once with 2 ml of siRNA Transfection Medium (e.g., Opti-MEM).[18]

-

Add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-Lipofectamine complexes.

-

Add the entire volume of the complex mixture dropwise to the cells.

-

-

Incubation and Analysis: Incubate the cells for 48-72 hours at 37°C. After incubation, cells can be harvested for protein analysis (Western blot) to confirm STIM2 knockdown or used in functional assays such as calcium imaging or patch-clamp electrophysiology to assess CRAC channel activity.[20]

Whole-Cell Patch-Clamp Recording of CRAC Currents

This protocol outlines the procedure for recording CRAC currents (ICRAC) in HEK293 cells using the whole-cell patch-clamp technique.[21][22]

Solutions:

-

External Solution (in mM): 145 NaCl, 10 CsCl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 20 BAPTA (or 10 BAPTA for passive store depletion), and 20 µM IP₃ (for active store depletion) (pH 7.2 with CsOH).

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[23]

-

Cell Preparation: Plate HEK293 cells (potentially transfected with STIM2 constructs or siRNA) onto glass coverslips 24-48 hours before the experiment.

-

Establishing Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a selected cell with the patch pipette containing the internal solution and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[23][24]

-

-

CRAC Current Recording:

-

Clamp the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to elicit currents.

-

Store depletion will be initiated upon cell dialysis with the IP₃-containing internal solution, leading to the gradual activation of ICRAC, which is characterized by its inward rectification and reversal potential > +30 mV.

-

-

Data Analysis: Measure the current amplitude at -80 mV or -100 mV to quantify the magnitude of ICRAC. Plot the current-voltage (I-V) relationship to confirm the characteristic features of CRAC channels.

FRET Microscopy to Monitor STIM2-Orai1 Interaction

Förster Resonance Energy Transfer (FRET) microscopy can be used to visualize and quantify the interaction between STIM2 and Orai1 in live cells.[25]

Materials:

-

HEK293 cells

-

Expression plasmids for STIM2 tagged with a donor fluorophore (e.g., CFP) and Orai1 tagged with an acceptor fluorophore (e.g., YFP).

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP, YFP, and FRET).

-

Thapsigargin or other store-depleting agent.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with STIM2-CFP and Orai1-YFP plasmids 24-48 hours before imaging.

-

Imaging:

-

Mount the coverslip with transfected cells on the microscope stage.

-

Acquire images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).[26]

-

Acquire baseline images before stimulation.

-

-

Stimulation and Time-Lapse Imaging:

-

Add a store-depleting agent (e.g., 1 µM thapsigargin) to the imaging medium.

-

Immediately begin acquiring time-lapse images in all three channels to monitor the change in FRET signal as STIM2 translocates and interacts with Orai1.

-

-

Data Analysis:

-

After correcting for background and bleed-through, calculate the normalized FRET (NFRET) or FRET efficiency to quantify the interaction between STIM2 and Orai1. An increase in FRET efficiency upon store depletion indicates a direct interaction between the two proteins.[27]

-

Conclusion

STIM2 is an indispensable component of the cellular Ca²⁺ signaling machinery, acting as a sensitive and rapid responder to subtle changes in ER Ca²⁺ levels. Its role extends beyond merely maintaining basal Ca²⁺ homeostasis; it also intricately modulates the SOCE response initiated by its homolog, STIM1. The differential kinetics and Ca²⁺ sensitivities of STIM1 and STIM2 allow for a sophisticated and graded cellular response to a wide range of physiological stimuli. A thorough understanding of STIM2's function is paramount for elucidating the complexities of Ca²⁺ signaling in both health and disease, and it presents a promising target for the development of novel therapeutics aimed at modulating Ca²⁺-dependent cellular processes. This guide provides a foundational resource for researchers to design and execute experiments that will further unravel the intricate roles of this essential Ca²⁺ sensor.

References

- 1. STIM2 is a Feedback Regulator that Stabilizes Basal Cytosolic and Endoplasmic Reticulum Ca2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STIM2 is a feedback regulator that stabilizes basal cytosolic and endoplasmic reticulum Ca2+ levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STIM2 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Interplay between ER Ca2+ Binding Proteins, STIM1 and STIM2, Is Required for Store-Operated Ca2+ Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STIM2 enhances receptor-stimulated Ca2+ signaling by promoting recruitment of STIM1 to the endoplasmic reticulum-plasma membrane junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual functions for the endoplasmic reticulum calcium sensors STIM1 and STIM2 in T cell activation and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolutionary Origins of STIM1 and STIM2 within Ancient Ca2+ Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Short N-terminal Domains of STIM1 and STIM2 Control the Activation Kinetics of Orai1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STIM2 protein mediates distinct store-dependent and store-independent modes of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STIM1 and STIM2 Proteins Differently Regulate Endogenous Store-operated Channels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STIM1 and STIM2 proteins differently regulate endogenous store-operated channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRPC1, Orai1, and STIM1 in SOCE: Friends in tight spaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STIM2 stromal interaction molecule 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. TRPC channels function independently of STIM1 and Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STIM protein coupling in the activation of Orai channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. yeasenbio.com [yeasenbio.com]

- 21. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 24. docs.axolbio.com [docs.axolbio.com]

- 25. Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]

The Gatekeeper's Tail: Unraveling the Function of the Orai1 C-terminal Domain in Channel Gating

An In-depth Technical Guide for Researchers and Drug Development Professionals

The calcium release-activated calcium (CRAC) channel, formed by the Orai1 protein, is a pivotal player in cellular signaling, governing a plethora of physiological processes from immune responses to muscle function. The intricate dance of channel activation and inactivation is tightly controlled by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum Ca2+ sensor. A critical nexus in this regulatory network is the C-terminal domain of Orai1. Once viewed as a mere anchor for STIM1, this domain is now understood to be an active and essential participant in the complex choreography of channel gating. This technical guide provides a comprehensive overview of the multifaceted role of the Orai1 C-terminal domain, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Orai1 C-Terminal Domain: More Than Just an Anchor

The activation of Orai1 channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which triggers conformational changes in STIM1. This unmasks a CRAC activation domain (CAD) on STIM1, which then translocates to the plasma membrane to interact with Orai1.[1][2] It is now established that the STIM1 CAD binds to two principal sites on Orai1: one in the N-terminus and another in the C-terminus.[1][2]

Initial models proposed an "anchoring" role for the C-terminal interaction, suggesting it served primarily to tether STIM1 in proximity to the N-terminus, which was thought to be the sole initiator of the gating signal.[1][2] However, accumulating evidence has painted a more nuanced picture, revealing a "dual-trigger" mechanism of Orai1 activation. In this model, the binding of STIM1 to both the N- and C-terminal domains is crucial and induces cooperative rearrangements in proximal transmembrane segments to open the channel pore.[1][2]

The C-terminal domain of Orai1, specifically a coiled-coil region, is indispensable for the physical interaction with STIM1.[3][4] Mutations within this region, particularly at key hydrophobic residues such as Leucine 273 (L273) and Leucine 276 (L276), abrogate STIM1 binding, channel clustering, and subsequent channel activation.[3][4] This underscores the C-terminus's direct and active role in the gating process.

Structural Insights into the Orai1 C-Terminal Domain

The crystal structure of Drosophila Orai reveals that the channel is a hexamer, with each subunit possessing four transmembrane helices.[5] The C-terminal domain extends into the cytosol and forms a helical structure. Notably, the C-terminal helices of adjacent subunits can associate in an anti-parallel orientation, a conformation stabilized by hydrophobic interactions involving residues equivalent to human Orai1's L273 and L276.[2][6] Upon STIM1 binding, this self-associated conformation of the Orai1 C-termini undergoes a modest rearrangement to accommodate the interaction.[2]

Quantitative Analysis of Orai1 C-Terminal Domain Function

The functional significance of the Orai1 C-terminal domain is vividly illustrated by the quantitative effects of specific mutations on channel activity. The following tables summarize key findings from electrophysiological and fluorescence resonance energy transfer (FRET) studies.

Table 1: Impact of Orai1 C-Terminal Mutations on CRAC Channel Current Density

| Orai1 Mutant | Co-expressed with STIM1 | Current Density at -110 mV (pA/pF, mean ± 95% CI) | Reference |

| Wild-type | Yes | -15.3 ± 2.1 | [1] |

| L273D/L276D | Yes | -2.1 ± 0.8 | [1] |

| T184M + L273D/L276D | Yes | -3.5 ± 1.1 | [1] |

pA/pF: picoamperes per picofarad

Table 2: Effect of Orai1 C-Terminal Mutations on STIM1-Orai1 Interaction (FRET)

| Orai1 Construct | FRET Partner | Change in E-FRET upon Store Depletion (mean ± SEM) | Reference |

| CFP-Orai1 (WT) | STIM1-YFP | ~0.08 ± 0.01 | [3] |

| CFP-Orai1 (L273S) | STIM1-YFP | No significant increase | [3] |

| CFP-Orai1 (Δ272-279) | STIM1-YFP | No significant increase | [3] |

| Orai1-YFP (WT) | CFP-CAD | ~0.12 ± 0.01 | [6] |

| Orai1-YFP (L273C) | CFP-CAD | Reduced FRET | [6] |

| Orai1-YFP (L276C) | CFP-CAD | Reduced FRET | [6] |

E-FRET: Apparent FRET efficiency; CFP: Cyan Fluorescent Protein; YFP: Yellow Fluorescent Protein; CAD: CRAC Activation Domain of STIM1.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a deeper understanding of the Orai1 C-terminal domain's function.

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Caption: Co-Immunoprecipitation Experimental Workflow.

The Role of the Orai1 C-Terminus in Channel Inactivation

Beyond its critical role in channel activation, emerging evidence suggests the Orai1 C-terminal domain also contributes to the regulation of channel inactivation. Fast Ca2+-dependent inactivation (CDI) is a crucial feedback mechanism that limits Ca2+ influx. While the Orai1 N-terminus and STIM1 have been identified as key players in CDI, recent studies have shown that truncation of the Orai1 C-terminus can reduce the CDI of constitutively active Orai1 mutants.[7] This indicates a role for the C-terminus in modulating this inactivation process, possibly by influencing the overall conformational state of the channel that is permissive for inactivation.

Furthermore, calmodulin (CaM), a Ca2+ binding protein, has been shown to interact with the N-terminus of Orai1 to induce CDI.[8][9] While the primary CaM binding site is located in the N-terminus, the conformational changes in the C-terminus initiated by STIM1 binding could allosterically influence the N-terminal CaM binding and the subsequent inactivation process.

Detailed Experimental Protocols

A thorough understanding of the experimental underpinnings is essential for interpreting the data and designing future studies.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the macroscopic currents flowing through Orai1 channels in response to store depletion and to characterize the effects of mutations in the C-terminal domain.

Materials:

-

HEK293 cells co-transfected with STIM1 and wild-type or mutant Orai1 constructs.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA, pH 7.2 with CsOH. To induce store depletion, 20 µM IP3 or passive depletion with a high concentration of a Ca2+ chelator like BAPTA is used. Thapsigargin (1-2 µM) can be included in the bath solution to irreversibly inhibit SERCA pumps and ensure store depletion.

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the plasma membrane of a transfected cell.

-

Rupture the membrane patch to achieve the whole-cell configuration. This allows the pipette solution to dialyze the cell interior.

-

Clamp the cell membrane potential at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -120 mV to +70 mV over 200 ms) or voltage steps to elicit and measure ionic currents.

-

Record the development of the inwardly rectifying CRAC current (ICRAC) over time as the store-depletion stimulus takes effect.

-

For inactivation studies, apply hyperpolarizing voltage steps (e.g., to -100 mV for 200 ms) to observe the time-dependent decay of the current.

-

Analyze the current density (pA/pF) by normalizing the peak current to the cell capacitance.

Förster Resonance Energy Transfer (FRET) Microscopy

Objective: To measure the proximity and interaction between STIM1 and the Orai1 C-terminal domain in live cells.

Materials:

-

HEK293 cells co-transfected with Orai1 and STIM1 constructs tagged with a FRET pair (e.g., CFP and YFP).

-

Confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the FRET pair.

-

Image analysis software for FRET calculations.

Procedure:

-

Plate transfected cells on glass-bottom dishes.

-

Acquire images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).

-

To induce store depletion, treat cells with a SERCA inhibitor like thapsigargin (1-2 µM) in a Ca2+-free external solution.

-

Acquire images before and after store depletion.

-

Calculate the apparent FRET efficiency (E-FRET) using a ratiometric method (e.g., the sensitized emission method). The change in E-FRET upon store depletion reflects the interaction between the tagged proteins.

Co-Immunoprecipitation (Co-IP)

Objective: To determine if STIM1 and the Orai1 C-terminal domain physically associate within a protein complex.

Materials:

-

HEK293 cells co-transfected with STIM1 and wild-type or mutant Orai1 constructs.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Primary antibody specific to one of the proteins (e.g., anti-STIM1).

-

Protein A/G-conjugated beads (e.g., agarose or magnetic beads).

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Lyse the transfected cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody to form an antibody-protein complex.

-

Add protein A/G beads to the lysate to capture the antibody-protein complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with an antibody against the putative interaction partner (e.g., anti-Orai1).

Site-Directed Mutagenesis

Objective: To introduce specific mutations into the Orai1 C-terminal domain to study their functional consequences.

Materials:

-

Plasmid DNA containing the Orai1 cDNA.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., Pfu polymerase).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Design complementary forward and reverse primers containing the desired mutation, flanked by 10-15 bases of correct sequence on both sides.

-

Perform PCR using the Orai1 plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed cells and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

Conclusion and Future Directions

The Orai1 C-terminal domain has emerged from the shadows of a passive anchoring platform to a center-stage performer in the intricate regulation of CRAC channel gating. Its direct involvement in STIM1 binding, the initiation of conformational changes leading to channel opening, and its contribution to inactivation processes highlight its significance as a therapeutic target. For drug development professionals, understanding the specific molecular interactions within the STIM1-Orai1 C-terminal interface offers exciting opportunities for the design of novel modulators of CRAC channel activity.

Future research will likely focus on elucidating the precise stoichiometry of the STIM1-Orai1 interaction at the C-terminus, the dynamic structural rearrangements that occur in real-time during gating, and the interplay between the C-terminal domain and other regulatory factors. Advanced techniques such as cryo-electron microscopy of the full STIM1-Orai1 complex and sophisticated single-molecule FRET studies will undoubtedly provide unprecedented insights into the gatekeeper's tail and its critical role in cellular calcium signaling.

References

- 1. ORAI1 channel gating and selectivity is differentially altered by natural mutations in the first or third transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Changes in the Orai1 C-Terminus Evoked by STIM1 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The C- and N-terminal STIM1 binding sites on Orai1 are required for both trapping and gating CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Conformational Changes in the Orai1 C-Terminus Evoked by STIM1 Binding | PLOS One [journals.plos.org]

- 7. A pathogenic human Orai1 mutation unmasks STIM1-independent rapid inactivation of Orai1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.stanford.edu [web.stanford.edu]

- 9. STIM1 and calmodulin interact with Orai1 to induce Ca2+-dependent inactivation of CRAC channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Numbers Game: A Technical Guide to the Stoichiometry of STIM-Orai Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of intracellular calcium (Ca²⁺) levels is fundamental to a vast array of cellular processes, from gene expression and cell proliferation to apoptosis. A key player in this intricate signaling network is the store-operated Ca²⁺ entry (SOCE) pathway, mediated by the interaction of the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM (Stromal Interaction Molecule), and the plasma membrane Ca²⁺ channel, Orai. Upon depletion of ER Ca²⁺ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they directly bind to and activate Orai channels, leading to a sustained influx of Ca²⁺. The stoichiometry of this dynamic STIM-Orai complex is a critical determinant of its function, influencing channel gating, ion selectivity, and inactivation. This in-depth technical guide provides a comprehensive overview of the current understanding of STIM-Orai stoichiometry, details the key experimental methodologies used in its investigation, and presents quantitative data in a clear, comparative format.

The Evolving Stoichiometric Models

The precise ratio of STIM to Orai subunits within the functional channel complex has been a subject of intense investigation and debate. Early models, based on functional and imaging studies, proposed various stoichiometries. However, with the advent of higher-resolution techniques, a more refined picture is emerging.

The most significant debate surrounds the ratio of STIM1 to Orai1 in the activated complex. Various models have been proposed, supported by different experimental approaches:

-

Early Tetrameric Orai Models: Initial studies suggested that two STIM1 dimers might activate a tetrameric Orai1 channel, proposing a STIM1:Orai1 subunit ratio of 4:4 or a dimer:channel ratio of 2:1.

-

The Hexameric Orai Shift: With the acceptance of a hexameric Orai1 channel, the question of how many STIM1 dimers are required for activation became more complex.

-

Graded Activation and Variable Stoichiometry: Some studies suggest a graded activation model where the number of bound STIM1 molecules influences the channel's properties. It has been proposed that the binding of STIM1 is highly cooperative.

-

The 1:1 Hypothesis: Evidence from Nuclear Magnetic Resonance (NMR) studies and Förster Resonance Energy Transfer (FRET) experiments has suggested a 1:1 interaction between STIM1 and Orai1 subunits.[2]

-

A Unimolecular Coupling Model: This model proposes that a single STIM1 dimer can bridge and activate an Orai channel, with the potential to also link multiple Orai channels.[2]

-

Endogenous Complex Stoichiometry: Recent studies using CRISPR/Cas9 to tag endogenous proteins suggest that a functional SOCE complex may consist of a small cluster of approximately seven STIM1 dimers associated with a single Orai1 channel.[3]

Quantitative Data on STIM-Orai Stoichiometry

The following table summarizes key quantitative findings from various studies on the stoichiometry of the STIM-Orai complex. This data highlights the diversity of observed ratios and the influence of the experimental methodology.

| Orai1 Subunit Stoichiometry | STIM1 Stoichiometry (in complex) | STIM1:Orai1 Subunit Ratio | Experimental Technique(s) | Reference(s) |

| Tetramer (earlier model) | Dimer | 2 STIM1 molecules per channel | Single-molecule photobleaching, FRET | [4] |

| Tetramer (earlier model) | Dimer | 1.2 STIM1 molecules per channel (for trapping) | TIRF Microscopy | [5] |

| Hexamer (current consensus) | Dimer | All six Orai1 binding sites must be occupied for full activation | Electrophysiology, Crystallography | [1] |

| Hexamer | Dimer | 1:1 (subunit:subunit) | NMR, FRET | [2] |

| Hexamer | Dimer | ~14 STIM1 molecules (7 dimers) per Orai1 channel (endogenous) | CRISPR/Cas9 gene editing, Step-photobleaching | [3] |

Signaling Pathway and Experimental Overview

The activation of Orai channels by STIM is a multi-step process involving conformational changes, protein oligomerization, and translocation. The following diagrams illustrate the core signaling pathway and a general workflow for investigating the STIM-Orai complex.

Detailed Experimental Protocols

A multi-faceted approach is essential to robustly investigate the stoichiometry of the STIM-Orai complex. Below are detailed methodologies for key experiments.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy allows for the detection of protein-protein interactions in living cells with high spatial and temporal resolution.

a. Plasmid Constructs and Fluorescent Protein Tagging:

-

Constructs: Human STIM1 and Orai1 cDNAs are cloned into mammalian expression vectors.

-

Fluorophores: Commonly used FRET pairs include Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor. Green Fluorescent Protein (GFP) and mCherry can also be utilized.

-

Tagging Strategy: Fluorescent proteins are typically fused to the C-terminus of Orai1 and either the N- or C-terminus of STIM1. It is crucial to validate that the tagged proteins are functional and localize correctly.

b. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are frequently used due to their high transfection efficiency and low endogenous CRAC currents.

-

Transfection: Cells are transiently transfected with plasmids encoding the fluorescently tagged STIM1 and Orai1 proteins using standard methods such as calcium phosphate precipitation or lipid-based reagents. The ratio of donor to acceptor plasmid DNA should be optimized to achieve appropriate expression levels for FRET analysis.

c. FRET Imaging:

-

Microscopy: An inverted epifluorescence microscope equipped with a high numerical aperture oil-immersion objective and appropriate filter sets for CFP, YFP, and FRET is used.

-

Image Acquisition: Images are acquired in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).

-

Store Depletion: To induce STIM1-Orai1 interaction, ER Ca²⁺ stores are depleted by treating the cells with a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor such as thapsigargin (1-2 µM) in a Ca²⁺-free buffer.

d. FRET Data Analysis:

-

Corrected FRET (FRETc): Raw FRET images are corrected for donor bleed-through into the FRET channel and acceptor cross-excitation. The corrected FRET value is calculated on a pixel-by-pixel basis.

-

FRET Efficiency (E): FRET efficiency can be calculated to quantify the extent of interaction. This often involves photobleaching the acceptor and measuring the increase in donor fluorescence.

-

Data Interpretation: An increase in FRET signal upon store depletion indicates the association of STIM1 and Orai1. The magnitude of the FRET signal can provide insights into the proximity and relative orientation of the interacting proteins.

Total Internal Reflection Fluorescence (TIRF) Microscopy with Single-Molecule Photobleaching

TIRF microscopy selectively excites fluorophores within a thin layer (~100 nm) of the cell adjacent to the coverslip, making it ideal for visualizing plasma membrane events with high signal-to-noise. When combined with single-molecule imaging, it can be used to count the number of fluorescently tagged subunits in a protein complex.

a. Sample Preparation:

-

Constructs: Orai1 is tagged with a photostable fluorescent protein like GFP or YFP.

-

Cell Culture and Transfection: HEK293 cells are grown on high-quality glass coverslips and transfected with a low amount of the Orai1-GFP plasmid to ensure that individual fluorescent spots can be resolved.

b. TIRF Imaging:

-

Microscope: A TIRF microscope equipped with a high-power laser for excitation and a sensitive EM-CCD camera for detection is used.

-

Image Acquisition: A time-lapse series of images is acquired with continuous laser illumination to induce photobleaching of the GFP molecules. The laser power and camera settings should be optimized to allow for the clear detection of single-molecule bleaching steps.

c. Data Analysis:

-

Spot Detection and Intensity Measurement: Individual fluorescent spots are identified, and their fluorescence intensity is measured over time.

-

Stepwise Photobleaching Analysis: The intensity traces of individual spots are analyzed for discrete, stepwise drops in fluorescence. Each step corresponds to the photobleaching of a single GFP molecule.

-

Stoichiometry Determination: By counting the number of bleaching steps for a population of spots, a histogram can be generated to determine the distribution of subunit numbers within the Orai1 complexes.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to measure the activity of Orai1 channels (ICRAC) and how it is affected by the relative expression levels of STIM1 and Orai1.

a. Cell Preparation:

-

Cell Line: HEK293 cells are co-transfected with STIM1 and Orai1 expression plasmids.

-

Store Depletion: To activate ICRAC, ER Ca²⁺ stores are depleted by including a Ca²⁺ chelator like BAPTA (10-20 mM) in the intracellular pipette solution.

b. Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 10 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH).

-

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is used.

-

Voltage Protocol: Cells are held at a holding potential of 0 mV, and ICRAC is elicited by voltage ramps or steps to negative potentials (e.g., -100 mV).

c. Data Analysis:

-

Current Density: The peak inward current is normalized to the cell capacitance to obtain the current density (pA/pF).

-

Stoichiometry-Function Relationship: By systematically varying the ratio of transfected STIM1 and Orai1 DNA and measuring the resulting ICRAC density, the stoichiometric requirements for channel activation can be inferred.

Co-immunoprecipitation (Co-IP)

Co-IP is a biochemical technique used to identify protein-protein interactions from cell lysates.

a. Cell Lysis:

-

Cell Treatment: HEK293 cells co-expressing tagged STIM1 and Orai1 are treated with thapsigargin to induce complex formation.

-

Lysis Buffer: Cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

b. Immunoprecipitation:

-

Antibody: An antibody specific to one of the tagged proteins (e.g., anti-STIM1) is added to the cell lysate and incubated to form an antibody-antigen complex.

-

Protein A/G Beads: Protein A/G-conjugated agarose or magnetic beads are added to capture the antibody-antigen complexes.

c. Western Blotting:

-

Elution and SDS-PAGE: The immunoprecipitated complexes are eluted from the beads and separated by SDS-PAGE.

-

Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody against the other protein of interest (e.g., anti-Orai1) to detect the co-immunoprecipitated partner.

Conclusion and Future Directions

The investigation into the stoichiometry of the STIM-Orai complex has revealed a highly dynamic and cooperative molecular machine. While a consensus is forming around a hexameric Orai1 channel, the precise number and arrangement of STIM1 dimers required for its activation remain an active area of research. The application of a combination of high-resolution imaging, electrophysiology, and biochemical techniques is crucial for a comprehensive understanding. Future studies employing advanced techniques such as cryo-electron microscopy (cryo-EM) of the intact complex and super-resolution imaging will undoubtedly provide further insights into the intricate architecture and regulation of this fundamental Ca²⁺ signaling pathway. A deeper understanding of the stoichiometry and dynamics of the STIM-Orai complex is not only of fundamental biological interest but also holds significant promise for the development of novel therapeutic strategies targeting diseases associated with aberrant Ca²⁺ signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Calcium Signaling by STIM and Orai: Intimate Coupling Details Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Numbers count: How STIM and Orai stoichiometry affect store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Functions of Orai Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Orai family of calcium channels, comprising three distinct isoforms (Orai1, Orai2, and Orai3), are fundamental components of the store-operated calcium entry (SOCE) pathway. This pathway is a ubiquitous and crucial mechanism for calcium signaling in a vast array of cell types, controlling a multitude of physiological processes ranging from gene expression and cell proliferation to immune responses and muscle function. The activation of Orai channels is intricately regulated by the stromal interaction molecule (STIM) proteins, which act as calcium sensors within the endoplasmic reticulum. Upon depletion of intracellular calcium stores, STIM proteins undergo conformational changes, translocate to the plasma membrane, and directly interact with and activate Orai channels, leading to a sustained influx of calcium into the cell. While all three Orai isoforms are activated by STIM proteins, they exhibit distinct biophysical properties, tissue distribution, and physiological roles. This guide provides a comprehensive overview of the physiological functions of the different Orai isoforms, with a focus on their quantitative characteristics, the experimental methodologies used to study them, and the signaling pathways they modulate.

Introduction to Orai Channels and Store-Operated Calcium Entry

Calcium (Ca²⁺) is a versatile second messenger that governs a wide spectrum of cellular functions.[1] The precise spatial and temporal control of intracellular Ca²⁺ concentration is therefore critical for normal physiology. Store-operated calcium entry (SOCE) is a major mechanism for regulating Ca²⁺ influx in non-excitable cells.[2] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by STIM proteins.[3][4] STIM1 and STIM2, the two mammalian STIM isoforms, subsequently activate the Orai channels at the plasma membrane, which form the pore of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[3][4]

The Orai family consists of three homologous proteins: Orai1, Orai2, and Orai3.[2][3] Orai1 is the most extensively studied and is considered the archetypal CRAC channel subunit, essential for sustained Ca²⁺ influx in many cell types.[2][3] Orai2 and Orai3 also form store-operated channels and are increasingly recognized for their unique contributions to shaping Ca²⁺ signals and their involvement in specific physiological and pathophysiological contexts.[2] The differential expression and heteromultimerization of Orai isoforms contribute to the diversity and specificity of Ca²⁺ signaling.[5]

Comparative Physiological Functions of Orai Isoforms

Orai1: The "Classical" CRAC Channel

Orai1 is ubiquitously expressed and forms the primary component of the CRAC channel in many cell types, including immune cells, where it plays a critical role in activation, proliferation, and cytokine production.[2][6] Loss-of-function mutations in the ORAI1 gene are the cause of a severe combined immunodeficiency (SCID) syndrome, highlighting its indispensable role in the immune system.[7] Orai1-mediated Ca²⁺ influx is characterized by a sustained plateau, which is crucial for the activation of transcription factors such as the nuclear factor of activated T-cells (NFAT).[8]

Orai2: A Modulator of CRAC Channel Function

Orai2 is also widely expressed and can form homomeric store-operated channels. However, it is often considered a negative regulator of Orai1 function.[2] When co-expressed, Orai2 can form heteromeric channels with Orai1, which can alter the channel's biophysical properties and reduce the overall Ca²⁺ influx.[9] Orai2 has been implicated in fine-tuning the immune response and may play a role in preventing excessive Ca²⁺ signaling.[2]

Orai3: A Multifaceted Isoform with Roles in Health and Disease

Orai3 exhibits more diverse activation mechanisms and physiological roles compared to its counterparts. While it can be activated by STIM1 in a store-dependent manner, it can also be activated independently of store depletion by various stimuli, including the pharmacological agent 2-aminoethoxydiphenyl borate (2-APB).[2][4] Orai3 is particularly implicated in the pathophysiology of various cancers, where it contributes to tumor growth and proliferation.[2] In contrast to Orai1, STIM1-mediated Ca²⁺ entry through Orai3 does not efficiently activate NFAT-dependent gene transcription.[8] Orai2 and Orai3 are also essential for the generation of oscillatory Ca²⁺ signals in response to physiological receptor stimulation.[2][8]

Quantitative Comparison of Orai Isoform Properties

The distinct physiological roles of the Orai isoforms are rooted in their differing biophysical and pharmacological properties. The following tables summarize key quantitative data for each isoform.

| Property | Orai1 | Orai2 | Orai3 | Reference(s) |

| Current Density | 2-3 fold higher than Orai2/Orai3 | Lower | Lower | [6] |

| Fast Ca²⁺-Dependent Inactivation (FCDI) | ~20% | 50-60% | 50-60% | [6] |

| Reversal Potential (Homomeric) | ~+58 mV | Not extensively reported | ~+56 mV | [10] |

| Reversal Potential (Heteromeric Orai1/3) | Not applicable | Not applicable | ~+22.7 mV | [10] |

| Ion Permeability (PCs/PNa) | 0.18 | Not extensively reported | 0.11 | [10] |

| Ion Permeability (PCs/PNa, Heteromeric Orai1/3) | Not applicable | Not applicable | 0.73 | [10] |

Table 1: Biophysical Properties of Orai Isoforms. This table provides a comparative summary of key biophysical characteristics of the three Orai isoforms.

| Modulator | Orai1 | Orai2 | Orai3 | Reference(s) |

| 2-APB (low concentration) | Potentiation | Potentiation | No effect | [11] |

| 2-APB (high concentration) | Inhibition | Partial Inhibition | Potentiation (STIM-independent) | [2][11] |

| GSK-7975A | Inhibition | Inhibition | Partial Inhibition | [12][13] |

| BTP2 | Inhibition | Inhibition | Partial Inhibition | [12][13] |

| Synta66 | Inhibition | Potentiation | No effect | [12][13] |

| Gd³⁺ (5 µM) | Inhibition | Inhibition | Inhibition | [12] |

| Acidic pH (intracellular/extracellular) | Inhibition | Inhibition | No effect | [2][12] |

| Alkaline pH (intracellular/extracellular) | Potentiation | Potentiation | Marginal effect | [2][12] |

Table 2: Pharmacological and Regulatory Profiles of Orai Isoforms. This table summarizes the differential responses of Orai isoforms to various pharmacological modulators and changes in pH.

| Tissue/Organ | Orai1 (TPM) | Orai2 (TPM) | Orai3 (TPM) | Reference(s) |

| Spleen | 18.9 | 10.4 | 12.1 | [14] |

| Whole Blood | 10.2 | 5.8 | 4.9 | [14] |

| Lung | 8.7 | 15.1 | 14.9 | [14] |

| Heart (Left Ventricle) | 4.1 | 6.9 | 9.3 | [14] |

| Brain (Cortex) | 1.9 | 28.2 | 10.8 | [14] |

| Prostate | 6.5 | 11.2 | 23.4 | [14] |

| Breast (Mammary Tissue) | 5.9 | 9.8 | 15.6 | [14] |

| Skin (Sun Exposed) | 25.4 | 12.3 | 11.7 | [14] |

Table 3: mRNA Expression Levels of Orai Isoforms in Human Tissues. This table presents the median expression levels in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal.

Signaling Pathways and Visualizations

The activation of Orai channels initiates a cascade of downstream signaling events. The canonical SOCE pathway is depicted below.

Figure 1: Canonical Store-Operated Calcium Entry (SOCE) Signaling Pathway.

The differential effects of Orai isoforms on the pattern of Ca²⁺ signals lead to distinct downstream consequences.

Figure 2: Differential Downstream Signaling of Orai Isoforms.

Key Experimental Protocols

A variety of sophisticated techniques are employed to investigate the function of Orai channels. Below are overviews of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This "gold standard" technique allows for the direct measurement of the ion current flowing through Orai channels (ICRAC).

Figure 3: Workflow for Whole-Cell Patch-Clamp Recording of ICRAC.

Methodology:

-

Cell Culture: Cells (e.g., HEK293) are cultured on glass coverslips and transfected with plasmids encoding the Orai isoform(s) and STIM1.

-

Solutions:

-

External (bath) solution: Contains physiological concentrations of ions. A Ca²⁺-free version is used initially to measure leak currents, followed by a Ca²⁺-containing solution (e.g., 10-20 mM Ca²⁺) to record ICRAC.

-

Internal (pipette) solution: Mimics the intracellular environment and contains a high concentration of a Ca²⁺ chelator (e.g., 10-20 mM BAPTA or EGTA) to passively deplete the ER Ca²⁺ stores and activate the Orai channels.

-

-

Recording:

-

A glass micropipette is brought into contact with a cell, and gentle suction is applied to form a gigaseal.

-

Further suction ruptures the membrane patch, establishing the whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., 0 mV), and voltage ramps (e.g., -100 to +100 mV over 50 ms) are applied periodically to elicit currents.

-

-

Data Analysis: The recorded currents are analyzed to determine the current density (pA/pF), the current-voltage relationship, and the kinetics of activation and inactivation.

Fura-2 AM Imaging for Intracellular Ca²⁺ Measurement

This fluorescence microscopy-based technique allows for the ratiometric measurement of intracellular Ca²⁺ concentrations in populations of cells.

Methodology:

-

Cell Plating: Cells are plated on glass-bottom dishes or coverslips.

-

Dye Loading: Cells are incubated with the cell-permeant form of the ratiometric Ca²⁺ indicator, Fura-2 acetoxymethyl (Fura-2 AM), typically at a concentration of 1-5 µM for 30-60 minutes at room temperature.[3][8] Cellular esterases cleave the AM ester group, trapping the dye inside the cell.

-

Store Depletion: To initiate SOCE, cells are treated with a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in a Ca²⁺-free buffer.[2]

-

Ca²⁺ Re-addition: After store depletion, a Ca²⁺-containing solution is added back to the cells, and the resulting increase in intracellular Ca²⁺ due to SOCE is monitored.

-

Imaging: The cells are excited at two wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration.[8]

CRISPR-Cas9-Mediated Gene Knockout

To study the function of endogenous Orai isoforms, knockout cell lines are generated using the CRISPR-Cas9 system.

Methodology:

-

Guide RNA (gRNA) Design: gRNAs are designed to target a specific exon of the ORAI gene to be knocked out.

-

Transfection: Cells are transfected with a plasmid encoding the Cas9 nuclease and the specific gRNA, or with a ribonucleoprotein (RNP) complex of Cas9 and the gRNA.[15][16]

-

Single-Cell Cloning: Transfected cells are plated at a very low density to allow for the growth of colonies from single cells.

-

Screening and Validation: Individual clones are expanded and screened for the absence of the target Orai protein by Western blotting and for the presence of the desired genomic modification by sequencing.

Co-immunoprecipitation for STIM-Orai Interaction

This technique is used to investigate the physical interaction between STIM and Orai proteins.

Methodology:

-

Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., STIM1) is added to the cell lysate and incubated to allow the antibody to bind to its target.

-

Complex Pull-down: Protein A/G-conjugated beads are added to the lysate, which bind to the antibody-protein complex and allow it to be precipitated by centrifugation.

-

Western Blotting: The precipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., Orai1) to determine if it was co-precipitated.[9]

Conclusion and Future Directions

The Orai isoforms are central players in a fundamental cellular signaling pathway. While Orai1's role as the primary CRAC channel is well-established, the distinct and modulatory functions of Orai2 and Orai3 are becoming increasingly appreciated. Their differential expression, biophysical properties, and pharmacological sensitivities allow for a remarkable diversity and fine-tuning of Ca²⁺ signals, which in turn dictates specific cellular responses in health and disease. The development of isoform-selective pharmacological tools will be crucial for dissecting the precise contributions of each Orai homolog in complex physiological systems and for the development of novel therapeutic strategies targeting diseases associated with aberrant Orai channel function, such as immunodeficiencies, cancer, and cardiovascular disorders. Future research will likely focus on further elucidating the composition of native Orai channels in different tissues, the molecular determinants of their isoform-specific properties, and their roles in various pathophysiological conditions.

References

- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainvta.tech [brainvta.tech]

- 4. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Biophysics of Orai Store-Operated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Understanding the molecular basis of CRAC channelopathies

An In-depth Technical Guide to the Molecular Basis of CRAC Channelopathies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) homeostasis, essential for a myriad of cellular functions, including immune response, muscle function, and gene expression. The channel is formed by the pore-forming ORAI1 protein in the plasma membrane and activated by the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM1, through a process known as Store-Operated Calcium Entry (SOCE). Genetic mutations in the ORAI1 and STIM1 genes disrupt this tightly regulated signaling axis, leading to a class of diseases known as CRAC channelopathies. These disorders are broadly categorized into two opposing mechanistic classes: loss-of-function (LoF) mutations that abolish SOCE, causing severe combined immunodeficiency (SCID)-like syndromes, and gain-of-function (GoF) mutations that lead to excessive Ca²⁺ influx, resulting in tubular aggregate myopathy (TAM) and Stormorken syndrome. This guide provides a detailed examination of the molecular underpinnings of these diseases, presents quantitative data on channel dysfunction, outlines key experimental protocols for their study, and visualizes the core signaling and pathological pathways.

The Core Signaling Axis: Store-Operated Calcium Entry (SOCE)

The canonical activation of CRAC channels is a sophisticated process that couples the Ca²⁺ concentration in the ER to Ca²⁺ influx across the plasma membrane.[1][2]

-

Store Depletion : Physiologically, agonist binding to cell surface receptors triggers the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, causing the release of stored Ca²⁺ into the cytosol.[3][4]

-

STIM1 Sensing : STIM1, an ER-resident transmembrane protein, functions as the Ca²⁺ sensor.[5][6] Its luminal EF-hand domain detects the drop in ER Ca²⁺ concentration.

-

STIM1 Activation & Translocation : Upon Ca²⁺ dissociation, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions.[1][7]

-

ORAI1 Gating : At these junctions, the activated STIM1 proteins directly bind to and activate ORAI1 channels, opening the channel pore and allowing a highly selective influx of extracellular Ca²⁺.[7][8] This influx is termed the CRAC current, or ICRAC.

This fundamental pathway is visualized in the signaling diagram below.

Pathophysiology: A Dichotomy of Function

CRAC channelopathies are fundamentally diseases of aberrant Ca²⁺ signaling, stemming from mutations that either eliminate or constitutively enhance channel activity.[9][10]

-

2.1 Loss-of-Function (LoF) Channelopathies : Autosomal recessive LoF mutations in ORAI1 or STIM1 lead to the abolition of SOCE and ICRAC.[11][12] The most well-characterized example is the ORAI1 R91W mutation.[5][13] This results in a clinical phenotype known as CRAC channelopathy , characterized by:

-

Severe Combined Immunodeficiency (SCID)-like disease : T-lymphocyte activation is highly dependent on sustained Ca²⁺ signaling for cytokine production and proliferation. Lack of SOCE severely impairs adaptive immunity.[11]

-

Congenital Myopathy : Muscle weakness and hypotonia highlight the role of SOCE in muscle development and function.[9]

-

Anhydrotic Ectodermal Dysplasia : Patients exhibit an inability to sweat and defects in dental enamel formation.[9][11]

-

-

2.2 Gain-of-Function (GoF) Channelopathies : Autosomal dominant GoF mutations cause STIM1 or ORAI1 to become constitutively active, leading to continuous Ca²⁺ influx independent of ER store status.[10][14] This results in a spectrum of overlapping disorders, including Tubular Aggregate Myopathy (TAM) and Stormorken Syndrome .[15][16] Key features include:

-

Myopathy with Tubular Aggregates : The primary symptom is muscle weakness, cramps, or myalgia. Muscle biopsies reveal characteristic aggregates of sarcoplasmic reticulum tubules.[16]

-

Thrombocytopenia : Reduced platelet counts and bleeding diathesis are common, particularly in Stormorken syndrome.[17][18]

-

Multi-systemic Features : Other symptoms can include miosis (constricted pupils), ichthyosis (scaly skin), asplenia, and dyslexia.[17][18]

-

The divergent paths from mutation to disease are illustrated in the logic diagram below.

Quantitative Analysis of Channel Dysfunction

The functional consequences of CRAC channelopathy mutations can be quantified by biophysical methods, primarily patch-clamp electrophysiology and fluorescence-based calcium imaging. The tables below summarize key quantitative data for wild-type channels and representative LoF and GoF mutants.

Table 1: Biophysical Properties of Wild-Type vs. Loss-of-Function (LoF) CRAC Channels

| Parameter | Wild-Type (WT) ORAI1/STIM1 | ORAI1-R91W (LoF Mutant) | Reference |

|---|---|---|---|

| Peak ICRAC Density | -1 to -10 pA/pF (in HEK293) | ~0 pA/pF (abrogated current) | [5][8][13] |

| Activation Mechanism | Store-depletion dependent | No activation upon store depletion | [5][9] |

| Ion Selectivity (PCa/PNa) | >1000 (Highly Ca²⁺ selective) | Not applicable (no current) | [19] |

| STIM1 Coupling | Preserved | Preserved binding, but fails to gate channel |[8][12] |

Table 2: Biophysical Properties of Wild-Type vs. Gain-of-Function (GoF) CRAC Channels

| Parameter | Wild-Type (WT) ORAI1/STIM1 | STIM1-R304W (GoF Mutant) | ORAI1-G98S/V107M (GoF Mutants) | Reference |

|---|---|---|---|---|

| Basal [Ca²⁺]i | Normal resting levels | Significantly elevated | Significantly elevated | [4][11][20] |

| Activation Mechanism | Store-depletion dependent | Constitutively active (store-independent) | Constitutively active (store-independent) | [6][11][20] |

| STIM1 Clustering | Store-depletion induced | Constitutive clustering | Not required for activation | [6][7] |

| Ion Selectivity | Highly Ca²⁺ selective | Remains Ca²⁺ selective | Often becomes non-selective (permeable to Na⁺) |[20][21] |

Key Experimental Methodologies

Characterizing novel mutations in ORAI1 and STIM1 requires a standardized set of molecular and cellular biology techniques.

Molecular Biology: Site-Directed Mutagenesis and Expression

-

Vector Preparation : Obtain cDNA for human ORAI1 and STIM1 cloned into mammalian expression vectors (e.g., pcDNA3.1) often tagged with fluorescent proteins (e.g., YFP, CFP) for visualization.

-

Mutagenesis : Introduce specific point mutations (e.g., R91W in ORAI1) using a commercial site-directed mutagenesis kit (e.g., QuikChange II). Verify the mutation by Sanger sequencing.

-

Cell Culture : Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

-

Transfection : Co-transfect HEK293 cells with STIM1 and ORAI1 (wild-type or mutant) plasmids. A common method is using a lipid-based reagent like Lipofectamine or a chemical reagent like Polyethylenimine (PEI). A typical DNA:PEI ratio is 1:3 (µg:µL).[22][23] Analyze cells 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique directly measures the ion flow (ICRAC) across the cell membrane.[3][24]

-

Solutions :

-

External (Bath) Solution (in mM) : 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM) : 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA (or 20 EGTA), 10 HEPES (pH 7.2 with CsOH). The high concentration of Ca²⁺ chelator (BAPTA or EGTA) passively depletes ER stores upon establishing the whole-cell configuration.[10][17]

-

-

Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording :

-

Obtain a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane of a transfected cell.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Hold the cell at 0 mV and apply repetitive voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2-5 seconds to monitor current development.

-

-

Data Analysis : ICRAC is characterized by its inwardly rectifying shape and a very positive reversal potential (> +50 mV).[3] The current density (pA/pF) is calculated by dividing the peak inward current by the cell capacitance.

Ratiometric Calcium Imaging for SOCE Measurement

This method uses fluorescent dyes to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).[15][25]

-

Cell Preparation : Plate transfected HEK293 cells on glass-bottom dishes.

-

Dye Loading : Incubate cells with 2-5 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) in a physiological salt solution (e.g., HBSS) for 30-45 minutes at room temperature.[26] Fura-2 AM is membrane-permeable; once inside, cellular esterases cleave the AM group, trapping the dye.

-

Imaging Protocol :

-

Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and filter wheel.

-

Initially, perfuse the cells with a Ca²⁺-free solution.

-

Add a SERCA pump inhibitor like Thapsigargin (1-2 µM) to the Ca²⁺-free solution to irreversibly deplete ER stores.

-

After store depletion is confirmed by a transient rise in cytosolic Ca²⁺ from the leak, switch the perfusion to a solution containing 2-10 mM CaCl₂. The subsequent sharp and sustained rise in [Ca²⁺]i represents SOCE.

-

-

Data Acquisition and Analysis : Excite Fura-2 alternately at 340 nm (binds Ca²⁺) and 380 nm (Ca²⁺-free) and measure the emission at ~510 nm. The 340/380 ratio is proportional to [Ca²⁺]i and minimizes artifacts from uneven dye loading or photobleaching.[25]

The logical flow for investigating a putative mutation is shown below.

Conclusion and Therapeutic Outlook

The study of CRAC channelopathies has provided profound insights into the fundamental roles of STIM1, ORAI1, and SOCE in human physiology. The clear dichotomy between loss-of-function and gain-of-function diseases presents distinct challenges and opportunities for therapeutic development. For LoF immunodeficiencies, gene therapy to restore functional ORAI1 or STIM1 is a promising avenue. Conversely, for GoF myopathies, the focus is on developing specific CRAC channel inhibitors to dampen the excessive Ca²⁺ influx. Several small molecule SOCE modulators are already under investigation, paving the way for targeted pharmacological interventions for these debilitating rare diseases.[15] A deep understanding of the molecular basis of these channelopathies, aided by the robust experimental framework outlined here, is critical for advancing these therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. STIM1 R304W causes muscle degeneration and impaired platelet activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A dual mechanism promotes switching of the Stormorken STIM1 R304W mutant into the activated state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mutations in Orai1 transmembrane segment 1 cause STIM1-independent activation of Orai1 channels at glycine 98 and channel closure at arginine 91 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gain-of-Function Mutation in STIM1 (P.R304W) Is Associated with Stormorken Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STIM1 couples to ORAI1 via an intramolecular transition into an extended conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Orai1 Severe Combined Immune Deficiency Mutation and Calcium Release-activated Ca2+ Channel Function in the Heterozygous Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 17. Whole Cell Patch Clamp Protocol [protocols.io]

- 18. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mutations of the Ca2+-sensing Stromal Interaction Molecule STIM1 Regulate Ca2+ Influx by Altered Oligomerization of STIM1 and by Destabilization of the Ca2+ Channel Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Gated regulation of CRAC channel ion selectivity by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. addgene.org [addgene.org]

- 23. resources.tocris.com [resources.tocris.com]

- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 25. moodle2.units.it [moodle2.units.it]

- 26. ionbiosciences.com [ionbiosciences.com]

The Role of CRAC Channels in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of acute brain injury and chronic neurodegenerative diseases, is intricately modulated by cellular signaling pathways. Among these, calcium (Ca²⁺) signaling plays a pivotal role. Calcium Release-Activated Calcium (CRAC) channels, a primary mechanism for calcium entry in immune and glial cells, have emerged as key regulators of neuroinflammatory processes. This technical guide provides an in-depth exploration of the molecular components of CRAC channels, their function in microglia and astrocytes, the downstream signaling cascades they initiate, and their implication in various neurological disorders. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers and drug developers targeting neuroinflammation.

Introduction to CRAC Channels and Neuroinflammation

Neuroinflammation is the inflammatory response within the central nervous system (CNS), primarily mediated by glial cells such as microglia and astrocytes. While a crucial component of the brain's defense and repair mechanisms, its dysregulation contributes to neuronal damage in conditions like traumatic brain injury (TBI), stroke, Alzheimer's disease, and Parkinson's disease[1][2].

A central mediator of this inflammatory response is intracellular calcium (Ca²⁺), a universal second messenger that controls a vast array of cellular functions[3][4]. Store-Operated Calcium Entry (SOCE) is a major mechanism for elevating intracellular Ca²⁺ levels in non-excitable cells, including the primary immune cells of the brain[3][5]. This process is orchestrated by CRAC channels.

CRAC channels are composed of two key proteins:

-

STIM (Stromal Interaction Molecule): Located in the endoplasmic reticulum (ER), STIM1 and STIM2 act as Ca²⁺ sensors. When ER Ca²⁺ stores are depleted, STIM proteins oligomerize and translocate to ER-plasma membrane junctions[5][6][7].

-

ORAI: Situated in the plasma membrane, ORAI1, ORAI2, and ORAI3 form the pore of the CRAC channel. The aggregated STIM proteins bind to and activate ORAI channels, permitting a sustained influx of extracellular Ca²⁺ into the cell[5][6][7].

This sustained Ca²⁺ influx through CRAC channels is essential for activating downstream signaling pathways that drive gene expression, cytokine production, and other cellular responses integral to neuroinflammation[8][9].

CRAC Channel Signaling in CNS Glial Cells

Microglia and astrocytes, the resident immune cells of the CNS, express functional CRAC channels and are key players in neuroinflammation[9][10].

2.1. Microglia Microglia are the primary immune effector cells in the brain. Upon activation by stimuli such as Toll-like receptor (TLR) agonists (e.g., LPS) or pro-inflammatory cytokines (e.g., IFNγ), their intracellular Ca²⁺ levels rise, partly due to SOCE mediated by CRAC channels[1][8]. Western blot analyses have confirmed the presence of both STIM1 and ORAI1 proteins in microglial cell lines (BV2) and primary microglia[8][11]. This CRAC channel-mediated Ca²⁺ influx is critical for:

-

Activation of Transcription Factors: Sustained Ca²⁺ signals activate the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT)[1][8]. This allows NFAT to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. CRAC channel activity also influences the activation of other key inflammatory transcription factors like NF-κB, JNK1/2, CREB, and STAT1[8].

-

Pro-inflammatory Mediator Release: Activation of these transcription factors leads to the expression and release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[8][11].

-

Phagocytosis and Migration: STIM1, STIM2, and ORAI1 have been shown to regulate essential microglial functions like migration and phagocytosis[6][10].

2.2. Astrocytes Astrocytes are the most abundant glial cells and play multifaceted roles in CNS homeostasis and pathology. They also rely on CRAC channels to shape their Ca²⁺ signals in response to various stimuli[12][13].

-

Cytokine and Chemokine Production: Similar to microglia, CRAC channel activation in astrocytes leads to the production and secretion of pro-inflammatory cytokines like IL-6 and TNF-α[9].

-

Gliotransmitter Release: CRAC channels are directly involved in triggering the vesicular release of gliotransmitters, such as ATP, which can modulate neuronal activity. For instance, activation of astrocytic CRAC channels can enhance GABAergic transmission in the hippocampus[12][14].

-

Essential Components: Studies using siRNA knockdown and conditional knockout have demonstrated that ORAI1 and STIM1 are essential for the majority of SOCE in astrocytes[9][12].

Signaling Pathway Diagram

The following diagram illustrates the canonical CRAC channel activation and its downstream effects in a glial cell.

Caption: CRAC channel activation and downstream NFAT signaling pathway.

Quantitative Data on CRAC Channels in Neuroinflammation

The following tables summarize quantitative findings from key studies, highlighting the impact of CRAC channel modulation on inflammatory markers and cellular function.

Table 1: Effect of CRAC Channel Inhibition on Microglial Inflammatory Mediator Release

| Cell Type | Stimulus | Inhibitor | Measured Outcome | Result (% of Stimulated Control) | Reference |

|---|---|---|---|---|---|

| BV2 Microglia | LPS | CM-EX-137 | NO Release | ↓ (Reduced Significantly) | [1],[11] |

| BV2 Microglia | LPS | CM-EX-137 | iNOS Expression | ↓ (Reduced Significantly) | [8],[11] |